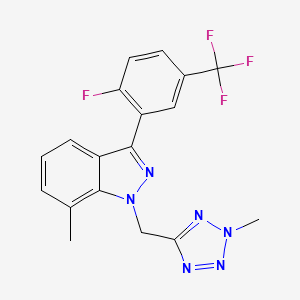

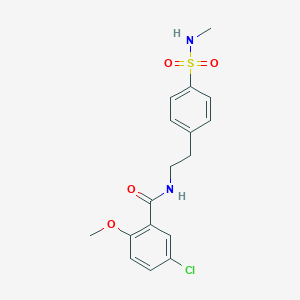

JC124

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

JC124 est un inhibiteur de petite molécule ciblant spécifiquement la protéine 3 de la famille des récepteurs riches en leucine du domaine de liaison aux nucléotides (NLRP3) inflammasome. Ce composé a montré un potentiel significatif dans la réduction de la neuroinflammation et la fourniture de neuroprotection, ce qui en fait un candidat prometteur pour le traitement de divers troubles neurologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

JC124 est synthétisé par une série de réactions chimiques impliquant la formation d'une liaison sulfonamide. La voie de synthèse implique généralement la réaction d'un composé aromatique chloré avec une amine, suivie d'une sulfonation pour introduire le groupe sulfonamide .

Méthodes de production industrielle

La production industrielle de this compound implique l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela comprend le contrôle des conditions de réaction telles que la température, la pression et le pH, ainsi que l'utilisation de réactifs de haute pureté pour minimiser les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

JC124 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le sulfonamide et les noyaux aromatiques .

Réactifs et conditions communs

Les réactifs courants utilisés dans la synthèse et les réactions de this compound comprennent les composés aromatiques chlorés, les amines et les agents sulfonants. Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir l'obtention du produit souhaité .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant this compound sont généralement des dérivés sulfonamides, qui conservent la structure de base du composé tout en introduisant divers groupes fonctionnels .

Applications de la recherche scientifique

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la formation et l'activation de l'inflammasome NLRP3. Cette inhibition empêche l'activation de la caspase-1 et la production subséquente de cytokines pro-inflammatoires telles que l'interleukine-1 bêta et l'interleukine-18. En bloquant ces voies, this compound réduit l'inflammation et protège contre les dommages neuronaux .

Applications De Recherche Scientifique

Mécanisme D'action

JC124 exerts its effects by selectively inhibiting the formation and activation of the NLRP3 inflammasome. This inhibition prevents the activation of caspase-1 and the subsequent production of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18. By blocking these pathways, this compound reduces inflammation and protects against neuronal damage .

Comparaison Avec Des Composés Similaires

Composés similaires

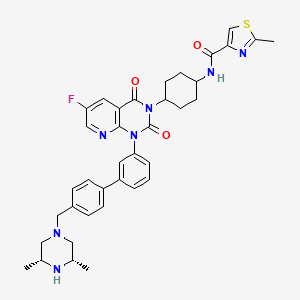

MCC950 : Un autre inhibiteur de l'inflammasome NLRP3 présentant des propriétés anti-inflammatoires similaires.

Unicité de JC124

This compound se démarque par sa haute spécificité pour l'inflammasome NLRP3 et ses effets neuroprotecteurs démontrés dans des modèles précliniques. Sa capacité à réduire l'inflammation et à protéger les neurones en fait un candidat prometteur pour le traitement des maladies neurodégénératives .

Propriétés

IUPAC Name |

5-chloro-2-methoxy-N-[2-[4-(methylsulfamoyl)phenyl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4S/c1-19-25(22,23)14-6-3-12(4-7-14)9-10-20-17(21)15-11-13(18)5-8-16(15)24-2/h3-8,11,19H,9-10H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYPQRJNQPYTQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)

![4-(2-fluorophenyl)-1'-methylspiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,3'-azetidine]-12-one](/img/structure/B608105.png)